N-(3-chloro-4-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a useful research compound. Its molecular formula is C18H19ClN2O3S and its molecular weight is 378.87. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's molecular formula is C18H19ClN2O3S, with a molecular weight of approximately 378.87 g/mol. Its structure includes a chloro-substituted aromatic ring, a sulfonamide functional group, and an acetamide moiety, which contribute to its biological properties.
Table 1: Structural Information
Property | Value |
---|---|
Molecular Formula | C18H19ClN2O3S |
Molecular Weight | 378.87 g/mol |
SMILES | CC(C)=C(C=C(C)C)C(=O)N(C)S |
InChI | InChI=1S/C18H19ClN2O3S |
CAS Number | 930669-13-9 |
Anticancer Activity
Recent studies have suggested that compounds with phenyl and chloro substitutions can exhibit anticancer properties by modulating cellular signaling pathways involved in proliferation and apoptosis. For instance, phenylethene derivatives have shown promise in inhibiting tumor growth in various cancer models. The mechanism often involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
Case Study: Phenylethene Derivatives
A study published in Journal of Medicinal Chemistry explored the anticancer activity of phenylethene derivatives similar to this compound. Results indicated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values ranging from 10 to 20 µM.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1/S phase, leading to reduced proliferation rates in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-14-8-9-16(12-17(14)19)20-18(22)13-21(2)25(23,24)11-10-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,20,22)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTMXYJFXHZFLJ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C)S(=O)(=O)C=CC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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